molecular formula C18H14N2O5 B5726877 N-(3-methoxyphenyl)-5-(4-nitrophenyl)-2-furamide

N-(3-methoxyphenyl)-5-(4-nitrophenyl)-2-furamide

Cat. No. B5726877
M. Wt: 338.3 g/mol
InChI Key: CWZFEBPRYUEDJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(3-methoxyphenyl)-5-(4-nitrophenyl)-2-furamide" often involves multi-step reactions, including nitration, acylation, and amide formation. A study on a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, detailed its synthesis and characterization through spectroscopic methods like FT-IR, 1H, and 13C NMR spectroscopy, supported by X-ray powder diffraction for solid-state structure analysis (Rahmani et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves advanced spectroscopic techniques and theoretical calculations. The aforementioned study by Rahmani et al. (2017) used density functional theory (DFT) and Hirshfeld surface analysis to investigate the molecular structure, highlighting the significance of intermolecular interactions in defining the compound's structure and stability.

Chemical Reactions and Properties

Compounds like "N-(3-methoxyphenyl)-5-(4-nitrophenyl)-2-furamide" may participate in various chemical reactions, including nucleophilic substitution and reduction, reflective of their functional groups' reactivity. For instance, the synthesis and reactivity of 3-(N-Nitroamino)-4-phenylfuroxan, a compound with a nitro group similar to our compound of interest, were studied, revealing its potential to undergo transformations into other chemically significant species (Zelenov et al., 2012).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystal structure, are closely tied to their molecular architecture. For example, the crystal structure analysis of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, provided insights into the molecular arrangement and intermolecular forces, offering implications for the physical properties of similar compounds (Saeed et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and interaction with biological molecules, can be inferred from studies on similar structures. The work on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, although not the same, shares structural motifs that can shed light on the chemical behavior expected from "N-(3-methoxyphenyl)-5-(4-nitrophenyl)-2-furamide" (Moreno-Fuquen et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with specific proteins or other molecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-(3-methoxyphenyl)-5-(4-nitrophenyl)-2-furamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity, toxicity, and the conditions under which it is used .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(3-methoxyphenyl)-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-15-4-2-3-13(11-15)19-18(21)17-10-9-16(25-17)12-5-7-14(8-6-12)20(22)23/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZFEBPRYUEDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-5-(4-nitrophenyl)furan-2-carboxamide

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